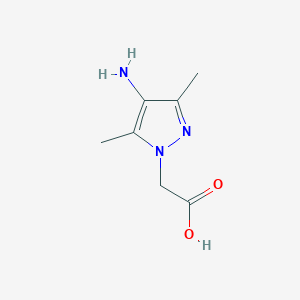

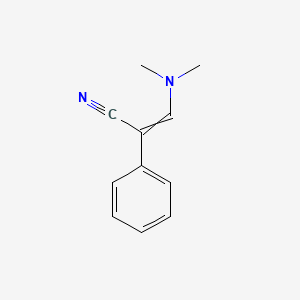

4-(2-Methyl-piperidin-1-yl)-phenylamine

Vue d'ensemble

Description

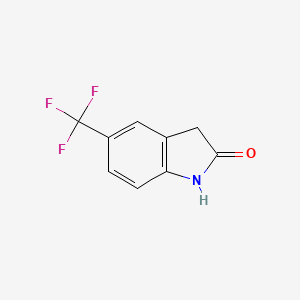

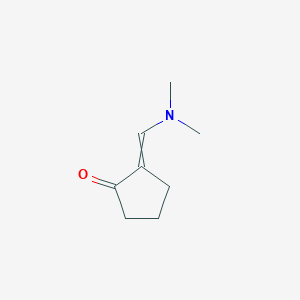

The compound "4-(2-Methyl-piperidin-1-yl)-phenylamine" is a chemical structure that is part of a broader class of compounds involving piperidine rings and phenylamine groups. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and phenylamine (or aniline) is an aromatic amine. Compounds with these structures are of interest due to their potential biological activities and their use in various chemical reactions and syntheses .

Synthesis Analysis

The synthesis of analogues to "4-(2-Methyl-piperidin-1-yl)-phenylamine" involves multiple pathways. One method includes the condensation of phenols with 1-methyl-4-piperidone,

Applications De Recherche Scientifique

1. Biological Activity in Medicinal Chemistry

4-(2-Methyl-piperidin-1-yl)-phenylamine derivatives have been explored for their biological activity, particularly in the context of medicinal chemistry. For instance, novel (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for their activity on the human beta(3)-adrenergic receptor (AR). These compounds, including a variant with N-alkyl substitution, showed significant potency and selectivity, indicating their potential in therapeutic applications (Hu et al., 2001).

2. Antifungal Activity

Some derivatives of 4-(2-Methyl-piperidin-1-yl)-phenylamine have demonstrated effective antifungal properties. Research on compounds such as N-[4-(4-fluoro) phenyl-2-(N-methyl)piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-(3-hydroxy-methyl)phenylamine revealed potent antifungal activity against Phytophthora capsici, a significant phytopathogen, suggesting their utility in agriculture and plant pathology (Nam et al., 2011).

3. Molecular Synthesis and Drug Development

The compound has also found applications in molecular synthesis for drug development. Studies involving the synthesis of various piperidine derivatives, including 4-(2-Methyl-piperidin-1-yl)-phenylamine, have contributed to the development of new medicinal compounds with potential applications in treating various diseases (Magano et al., 2014).

4. Chemical Structure Analysis

Research has also been conducted on the crystal structure of related compounds, which is crucial for understanding their chemical properties and potential applications in various fields, including pharmaceuticals (Rajnikant et al., 2010).

Propriétés

IUPAC Name |

4-(2-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-4-2-3-9-14(10)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFZFFUJVDOEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-piperidin-1-yl)-phenylamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)

![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)